molecular formula C7H3BrF3NO2 B1268037 4-Bromo-3-nitrobenzotrifluoride CAS No. 349-03-1

4-Bromo-3-nitrobenzotrifluoride

Cat. No.: B1268037
CAS No.: 349-03-1
M. Wt: 270 g/mol
InChI Key: PESPBNYBZVIGRO-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromo-3-nitrobenzotrifluoride is used in various scientific research applications, including:

Safety and Hazards

4-Bromo-3-nitrobenzotrifluoride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled with protective clothing and used only in a well-ventilated area . Avoid contact with moisture and incompatible materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-nitrobenzotrifluoride can be synthesized from 4-chloro-3-nitrobenzotrifluoride through a halogen exchange reaction . The reaction typically involves the use of a brominating agent such as sodium bromide or bromine in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Reduction: The major product is 4-bromo-3-aminobenzotrifluoride.

    Oxidation: Oxidation products are less common but may include carboxylic acids or aldehydes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitrobenzotrifluoride is primarily based on its ability to undergo nucleophilic substitution and reduction reactions The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state during these reactions The nitro group can be reduced to an amino group, which can then participate in further chemical transformations

Comparison with Similar Compounds

    4-Chloro-3-nitrobenzotrifluoride: Similar in structure but with a chlorine atom instead of bromine.

    4-Bromo-3-aminobenzotrifluoride: The reduced form of 4-Bromo-3-nitrobenzotrifluoride with an amino group instead of a nitro group.

    3-Nitro-4-trifluoromethylbenzene: Lacks the bromine atom but retains the nitro and trifluoromethyl groups.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, along with a trifluoromethyl group. This combination of functional groups imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESPBNYBZVIGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334434
Record name 4-Bromo-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-03-1
Record name 4-Bromo-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-nitro-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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